molecular formula C38H32N2O5 B7840001 Fmoc-D-Asn(Trt)-OH

Fmoc-D-Asn(Trt)-OH

Cat. No.: B7840001
M. Wt: 596.7 g/mol
InChI Key: LEAIJCJTJSTEDG-UUWRZZSWSA-N
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Description

Fmoc-D-Asn(Trt)-OH is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl group and a trityl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Asn(Trt)-OH typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The process often starts with the protection of the amino group using a fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the introduction of the trityl group and subsequent coupling with the appropriate carboxylic acid derivative. The final step involves the deprotection of the Fmoc and trityl groups to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Asn(Trt)-OH can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-D-Asn(Trt)-OH is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study protein interactions and enzyme activities. Its ability to form stable complexes with proteins makes it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications in drug development. Its structural features allow for the design of novel therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of Fmoc-D-Asn(Trt)-OH involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid: This is a stereoisomer of the target compound with similar structural features but different spatial arrangement.

    (2R)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(benzyl)amino]-4-oxobutanoic acid: This compound has a benzyl group instead of a trityl group, leading to different chemical properties.

Uniqueness

The uniqueness of Fmoc-D-Asn(Trt)-OH lies in its combination of the fluorenylmethoxycarbonyl and trityl groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of these groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(2R)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N2O5/c39-35(41)24-34(36(42)43)40(37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H2,39,41)(H,42,43)/t34-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAIJCJTJSTEDG-UUWRZZSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@H](CC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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